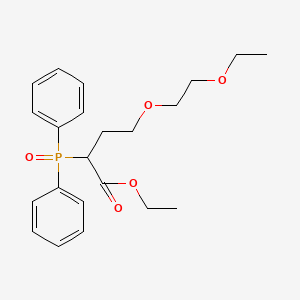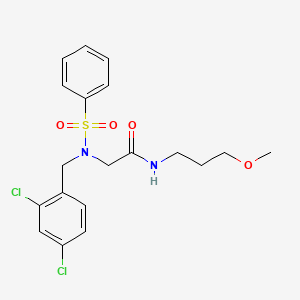
ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Applications De Recherche Scientifique
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is widely used in scientific research to study the behavior and physiology of insects. It is also used in the development of new insect repellents and insecticides. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is used in the field of entomology to study insect behavior, such as the attraction of mosquitoes to human skin. It is also used in the field of pharmacology to study the effects of insecticides on the nervous system of insects.
Mécanisme D'action
The mechanism of action of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is thought to mask the scent of human skin, making it difficult for insects to detect and locate their prey. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate may also interfere with the ability of insects to detect carbon dioxide, which is a primary attractant for many insects.
Biochemical and Physiological Effects:
ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate has been shown to have no significant toxic effects on humans or animals when used as directed. However, some studies have suggested that ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate may have neurotoxic effects on insects and may interfere with the development of the nervous system in some species. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate has also been shown to have some repellent effects on ticks and other arthropods.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is a widely used insect repellent that has been shown to be effective against a wide range of insects. It is easy to use and has a long shelf life. However, ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate can be expensive, and some insects have been shown to develop resistance to ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate over time. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate can also be toxic to some aquatic organisms and should be used with caution in aquatic environments.
Orientations Futures
There is still much to be learned about the mechanism of action of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate and its effects on insects and other organisms. Future research could focus on developing new insect repellents and insecticides that are more effective and less toxic than ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate. Research could also focus on the development of new methods for studying insect behavior and physiology, such as the use of genetic and molecular techniques. Finally, research could focus on the ecological effects of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate and other insecticides on non-target organisms and the environment as a whole.
Méthodes De Synthèse
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is synthesized through a multi-step process that involves the reaction of phosphorus oxychloride with 2-ethoxyethanol to form ethyl 2-(2-ethoxyethoxy)ethylphosphonate. This intermediate is then reacted with butyric anhydride to form ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate, which is the final product.
Propriétés
IUPAC Name |
ethyl 2-diphenylphosphoryl-4-(2-ethoxyethoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O5P/c1-3-25-17-18-26-16-15-21(22(23)27-4-2)28(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWARJPIQMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5054554.png)
![2-[(dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5054559.png)
![9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5054563.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5054565.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5054572.png)

![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5054601.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)
![4-(3-methylbutyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5054610.png)

![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5054626.png)
![(3-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5054628.png)
![N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)